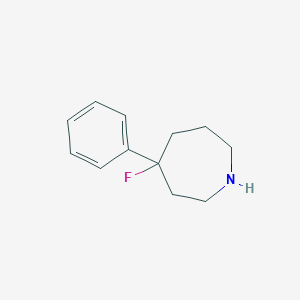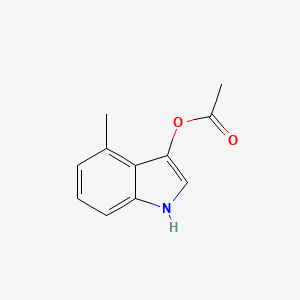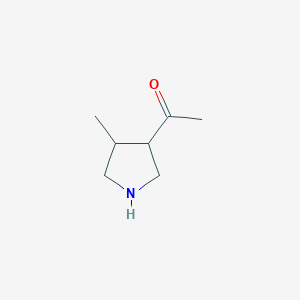
1-(4-Methylpyrrolidin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group at the 4-position and an ethanone group at the 1-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher production rates. These methods often employ catalysts to enhance the reaction efficiency and reduce the formation of by-products.
Analyse Chemischer Reaktionen
1-(4-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethanone group, where nucleophiles such as amines or thiols replace the ethanone group to form new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C, depending on the specific reaction .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpyrrolidin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by altering the activity of key proteins or signaling molecules .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylpyrrolidin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one: This compound has a similar structure but includes a piperazine ring, which may confer different chemical and biological properties.
1-(4-Methylpyrrolidin-3-yl)propan-1-one: This compound has a propanone group instead of an ethanone group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which makes it a valuable intermediate in various chemical syntheses and research applications.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-(4-methylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-5-3-8-4-7(5)6(2)9/h5,7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
QWGRUOJDVMRHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


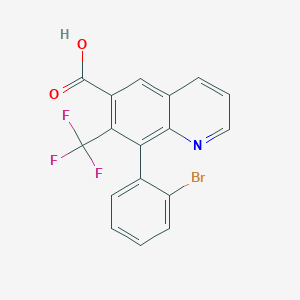
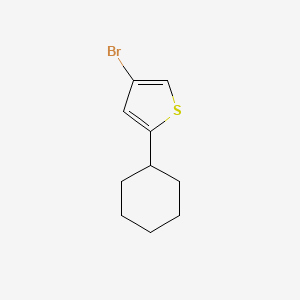
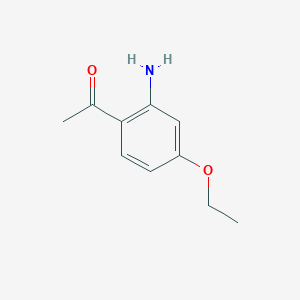
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)
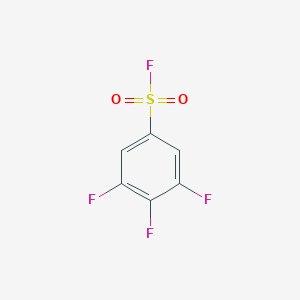
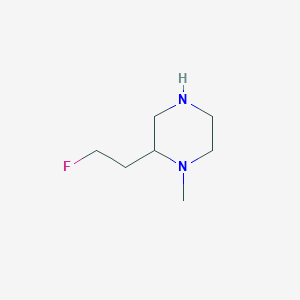
![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)


![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
